molecular formula C28H27Cl2N3O2S B11446183 5-(2,4-dichlorophenyl)-2-[(2,5-dimethylbenzyl)sulfanyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

5-(2,4-dichlorophenyl)-2-[(2,5-dimethylbenzyl)sulfanyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11446183
M. Wt: 540.5 g/mol
InChI Key: JOAMSYVIZHLTNA-UHFFFAOYSA-N
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Description

5-(2,4-dichlorophenyl)-2-[(2,5-dimethylbenzyl)sulfanyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a synthetic organic compound that belongs to the class of pyrimidoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dichlorophenyl)-2-[(2,5-dimethylbenzyl)sulfanyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include 2,4-dichlorophenyl derivatives and 2,5-dimethylbenzyl compounds. The key steps may involve:

    Formation of the pyrimidoquinoline core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfanyl group: This step may involve nucleophilic substitution reactions.

    Final modifications: These may include methylation and other functional group transformations to achieve the desired structure.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest possible applications in drug design and development.

Medicine

The compound may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Research in medicinal chemistry may explore its potential as a therapeutic agent.

Industry

In industrial applications, the compound may be used as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2,4-dichlorophenyl)-2-[

Properties

Molecular Formula

C28H27Cl2N3O2S

Molecular Weight

540.5 g/mol

IUPAC Name

5-(2,4-dichlorophenyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C28H27Cl2N3O2S/c1-14-5-6-15(2)16(9-14)13-36-27-32-25-24(26(35)33-27)22(18-8-7-17(29)10-19(18)30)23-20(31-25)11-28(3,4)12-21(23)34/h5-10,22H,11-13H2,1-4H3,(H2,31,32,33,35)

InChI Key

JOAMSYVIZHLTNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(C4=C(N3)CC(CC4=O)(C)C)C5=C(C=C(C=C5)Cl)Cl)C(=O)N2

Origin of Product

United States

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